1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methoxyphenyl group, a methyl group, and a phenyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, Lewis acids (e.g., AlCl₃), bases (e.g., NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its anti-inflammatory activity could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
- 1-Phenyl-2-methyl-5-pyrrolecarboxylic acid
- 1-(3-Methoxyphenyl)-2-methylpyrrole-3-carboxylic acid
- 1-(3-Methoxyphenyl)-5-phenylpyrrole-3-carboxylic acid
Comparison: 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid stands out due to the presence of both methoxyphenyl and phenyl groups, which confer unique electronic and steric properties
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-4-3-5-8-14)20(13)15-9-6-10-16(11-15)23-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVBVYZNINLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC(=CC=C2)OC)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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